molecular formula C10H9NO3 B1503885 Methyl 5-methylbenzo[d]oxazole-2-carboxylate CAS No. 27383-91-1

Methyl 5-methylbenzo[d]oxazole-2-carboxylate

Cat. No.: B1503885
CAS No.: 27383-91-1
M. Wt: 191.18 g/mol
InChI Key: XHWXWKQFZDJTOE-UHFFFAOYSA-N
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Description

Methyl 5-methylbenzo[d]oxazole-2-carboxylate (CAS 27383-91-1) is a high-purity chemical building block for research and development. This compound, with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol, is a derivative of the benzoxazole heterocyclic scaffold, which is recognized for its significant potential in medicinal chemistry . As a 2-substituted benzoxazole, this ester is a versatile precursor in organic synthesis, particularly for the construction of more complex molecules with biological activity . Benzoxazole derivatives are extensively investigated for their wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Research indicates that 2-substituted benzoxazole scaffolds demonstrate potent antibacterial effects, especially against Gram-negative bacteria such as Escherichia coli , with studies linking this activity to the inhibition of the bacterial enzyme DNA gyrase, a validated target for antibacterial agents . The structure of this methyl ester makes it a key intermediate for accessing novel compounds in anti-infective drug discovery programs. Handling and Storage: For optimal stability, store sealed in a dry environment at 2-8°C. This product is intended for research and development purposes only. It is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWXWKQFZDJTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680536
Record name Methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27383-91-1
Record name Methyl 5-methyl-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Methyl 5-methylbenzo[d]oxazole-2-carboxylate exhibits significant biological activities, making it a candidate for drug development. Research has indicated its potential in the following areas:

  • Antimicrobial Properties : Studies have shown that derivatives of methyl benzo[d]oxazole compounds possess antimicrobial activity against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with promising results indicating its potential as a therapeutic agent in inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biological pathways .

Synthesis and Chemical Reactions

This compound serves as an important intermediate in synthetic organic chemistry. It is utilized as a building block for the synthesis of various functional molecules:

Synthesis Method Reagents Used Yield (%) Conditions
HydrolysisLithium hydroxide90THF/H2O at 25°C
EsterificationMethanol97Reflux
CyclizationAcid catalystVariableVaries

These methods highlight the versatility of this compound in forming complex structures necessary for pharmaceutical applications .

Catalysis

Recent research has explored the use of this compound as a catalyst in various reactions. A notable application is its role in the catalytic conversion of carbon dioxide into valuable products, such as cyclic carbonates and carboxylic acids, under mild conditions . This application not only showcases its utility but also contributes to sustainable chemical processes.

Computational Studies

Computational chemistry has been employed to predict the interactions of this compound with biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic applications by simulating binding affinities with enzymes or receptors involved in disease pathways .

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various oxazole derivatives, this compound was synthesized and tested against multiple microbial strains. The results indicated enhanced activity against gram-negative bacteria when electron-withdrawing groups were present on the aromatic ring, suggesting structural modifications could further improve efficacy .

Case Study 2: Anti-inflammatory Research

A series of derivatives based on this compound were synthesized to evaluate their anti-inflammatory effects. The compounds were screened using in vitro assays that measured cytokine release from activated macrophages. Several derivatives exhibited significant reductions in pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism by which Methyl 5-methylbenzo[d]oxazole-2-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and physicochemical properties of methyl 5-methylbenzo[d]oxazole-2-carboxylate are influenced by substituents on the benzoxazole ring. Below is a comparative analysis with structurally related compounds:

Substitution Effects on Anticancer Activity

  • 5-Methyl vs. Unsubstituted Derivatives :
    In a 2022 study, 5-methylbenzo[d]oxazole derivatives (e.g., compound 12l ) showed superior anticancer potency (IC₅₀: 10.50 μM against HepG2) compared to unsubstituted analogs (IC₅₀: 25.47–53.01 μM). The methyl group likely enhances hydrophobic interactions with cellular targets, improving binding affinity .
  • 5-Methyl vs. 5-Chloro Derivatives :
    5-Chloro analogs (e.g., compound 12b ) exhibited reduced activity (IC₅₀: 26.31–102.10 μM), suggesting that electron-withdrawing groups may disrupt optimal ligand-receptor interactions .
  • Amide vs. Diamide Derivatives :
    The amide derivative 12l (IC₅₀: 10.50 μM) outperformed its diamide counterpart 13c (IC₅₀: 24.25 μM), highlighting the importance of terminal functional groups in modulating activity .

Halogen-Substituted Analogs

  • 5-Bromo Derivative: Methyl 5-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-61-3) shares structural similarity but introduces a bulkier bromine atom.
  • 5-Fluoro Derivative :
    The fluoro analog (CAS: 1086392-64-4) introduces electronegativity, which could enhance metabolic stability but reduce potency due to steric and electronic mismatches .

Data Tables

Table 1: Anticancer Activity of Benzo[d]oxazole Derivatives

Compound Substituent(s) IC₅₀ (μM, HepG2) IC₅₀ (μM, MCF-7) Reference
12l 5-methyl, 3-chlorophenyl 10.50 15.21
13c 5-methyl, diamide 24.25 53.13
12d Unsubstituted 23.61 44.09
12b 5-chloro 26.31 102.10
Sorafenib (Control) - 5.57 6.46

Table 2: Physicochemical Properties of Substituted Benzo[d]oxazole Esters

Compound Molecular Weight PSA (Ų) LogP* Purity
This compound 191.18 52.33 1.92 95%
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 256.06 52.33 2.45 95%
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate 211.62 52.33 2.12 97%
Ethyl 4-(4-(3-phenylpropoxy)benzamido)oxazole-2-carboxylate 410.45 86.71 3.50 28% yield

*Predicted using Molinspiration software.

Biological Activity

Methyl 5-methylbenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and synthesized data.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • CAS Number : 27383-91-1

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of benzoxazole, including this compound, demonstrate significant activity against various pathogens.

  • Minimum Inhibitory Concentrations (MICs) : The MIC values for several synthesized compounds in the benzoxazole family ranged from 3.9 to 250 μg/mL against tested strains such as Bacillus cereus and Escherichia coli. This compound has been shown to be effective against multidrug-resistant Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
PathogenMIC (μg/mL)
Bacillus cereus3.9
E. coli12.5
Staphylococcus aureus50

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (human breast cancer)
    • HCT-116 (human colorectal carcinoma)

In vitro studies have demonstrated that compounds with the benzoxazole structure can inhibit the growth of these cancer cells effectively. The presence of specific functional groups enhances their cytotoxicity, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. Compounds derived from benzoxazole have shown significant inhibition of inflammation in animal models.

  • Study Findings : In experiments involving carrageenan-induced paw edema in rats, several derivatives exhibited substantial anti-inflammatory activity, suggesting that this compound may play a role in managing inflammatory diseases .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which leads to its observed antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized benzoxazole derivatives highlighted the superior activity of this compound against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on cancer cell lines, revealing a promising IC50 value that warrants further investigation into its potential as an anticancer agent .

Preparation Methods

Copper-Catalyzed Oxidative Cyclization of Glycine Derivatives

  • Method : Intramolecular cyclization of glycine derivatives using copper salts as catalysts under mild oxidative conditions.
  • Reference : Liu et al. (2021) described a copper-catalyzed oxidative C-H/O-H cross-coupling that converts glycine derivatives to 2-substituted benzoxazoles, including those with ester substituents at the 2-position.
  • Advantages : Mild reaction conditions, broad substrate scope, and operational simplicity.
  • Reaction conditions : Room temperature, visible light or mild heating, copper catalyst, organic solvent.
  • Outcome : High yields of benzoxazole derivatives with carboxylate esters at the 2-position, suitable for this compound synthesis.

N-Deprotonation–O-SNAr Cyclization from Anilide Precursors

  • Method : Starting from 2-fluoroanilines substituted at the 5-position (e.g., 5-methyl), acylation to form anilides (e.g., acetanilide), followed by intramolecular cyclization via base-induced N-deprotonation and nucleophilic aromatic substitution (O-SNAr).
  • Reference : Recent work demonstrates this two-step sequence yields benzo[d]oxazoles efficiently, including 5-substituted derivatives.
  • Reaction conditions : Acylation with acetyl chloride in dichloromethane with triethylamine; cyclization in DMF with base at elevated temperatures (~90 °C).
  • Advantages : Uses commercially available starting materials, mild conditions, and avoids harsh reagents.
  • Outcome : Good to excellent yields of this compound analogues.

Smiles Rearrangement via Benzoxazole-2-thiol Intermediates

  • Method : Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by Smiles rearrangement to introduce substituents and ring closure.
  • Reference : Šlachtová et al. (2019) reported this approach for synthesizing 2-aminobenzoxazoles and their derivatives, which can be adapted for this compound by appropriate substitution.
  • Reaction conditions : Reflux in toluene, use of Lewis acids, extraction and purification by chromatography.
  • Advantages : Good to excellent yields, nontoxic and inexpensive starting materials.
  • Outcome : Versatile method applicable to various benzoxazole derivatives.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Copper-Catalyzed Oxidative Cyclization Copper salts, glycine derivatives, mild heating Mild conditions, broad scope Requires copper catalyst Moderate to high
N-Deprotonation–O-SNAr Cyclization 2-fluoroaniline derivatives, acetyl chloride, base, DMF Simple operation, commercial precursors Elevated temperature needed Good to excellent
Smiles Rearrangement Benzoxazole-2-thiol, chloroacetyl chloride, Lewis acid, reflux Good yields, nonhazardous reagents Multi-step, requires purification Good to excellent

Research Findings and Notes

  • The copper-catalyzed oxidative cyclization method is notable for its mildness and environmental friendliness, making it a preferred choice for sensitive substrates.
  • The N-deprotonation–O-SNAr method offers a straightforward synthetic route from commercially available substituted anilines, allowing facile introduction of the 5-methyl group.
  • The Smiles rearrangement approach, although more complex, provides flexibility in functional group manipulation and has been successfully used for related benzoxazole derivatives.
  • Reaction yields reported in literature typically range from moderate (50-70%) to excellent (above 85%), depending on substrate purity, catalyst loading, and reaction time.
  • Purification is commonly achieved by column chromatography, and characterization includes NMR (1H, 13C), HRMS, and TLC monitoring.

Summary Table of Typical Reaction Conditions for this compound Synthesis

Step Reagents/Conditions Time Temperature Notes
Acylation of 2-fluoro-5-methylaniline Acetyl chloride, triethylamine, DCM 12–18 hours Room temperature Forms acetanilide intermediate
Intramolecular cyclization Base (e.g., K2CO3), DMF 4–6 hours 90 °C N-deprotonation and O-SNAr
Oxidative cyclization Copper catalyst, oxygen or oxidant, organic solvent 12–16 hours Room temp/100 °C For glycine derivative method
Smiles rearrangement Chloroacetyl chloride, Lewis acid, toluene 4 hours reflux Reflux For thiol activation and rearrangement

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 .
  • Molecular Docking : AutoDock Vina to simulate binding with biological targets (e.g., MIF protein) .
  • SAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy) with logP and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-methylbenzo[d]oxazole-2-carboxylate
Reactant of Route 2
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Methyl 5-methylbenzo[d]oxazole-2-carboxylate

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